molecular formula C34H46N4O6S B549363 ICI 154,129 CAS No. 83420-94-4

ICI 154,129

Cat. No.: B549363
CAS No.: 83420-94-4
M. Wt: 638.8 g/mol
InChI Key: CZRZYRKTYLLLRL-DTXPUJKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ICI 154,129 involves the formation of a peptide bond between specific amino acids. The compound is synthesized by combining N,N-diallyl-Tyr, Gly, and Phe, with a Psi-(CH2S) modification replacing the peptide bond between Gly and Phe . The reaction conditions typically involve the use of protective groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of the peptide bond.

Chemical Reactions Analysis

ICI 154,129 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Biological Activity

ICI 154,129, also known as M 154129, is a compound recognized primarily for its role as a selective antagonist of the delta-opioid receptor (DOR). This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 638.83 g/mol
  • CAS Number : 83420-94-4
  • Chemical Structure : this compound is characterized by its complex structure which contributes to its specificity for delta-opioid receptors.

This compound functions by selectively binding to delta-opioid receptors, inhibiting their activation by endogenous ligands such as enkephalins. This antagonistic action can modulate various physiological responses associated with pain and mood regulation.

Key Findings:

  • Selectivity : this compound exhibits a high degree of selectivity for DOR over mu-opioid receptors (MOR) and kappa-opioid receptors (KOR), making it a valuable tool in opioid research .
  • Binding Affinity : The binding affinity (Ke value) of this compound against DOR has been reported to be approximately 340 nM, indicating a strong interaction with the receptor .

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its effects on pain modulation and potential therapeutic applications.

Pain Modulation Studies

  • Nociceptive Responses : Research has shown that administration of this compound can alter nociceptive responses in animal models. For example, in studies involving rat models of arthritis, the compound was observed to influence pain sensitivity significantly .
  • Comparative Studies : In comparative studies with other opioid antagonists, this compound demonstrated unique effects on pain pathways mediated by DORs without affecting MOR pathways, suggesting its potential for targeted pain management strategies .

Table 1: Summary of Key Research Studies Involving this compound

Study ReferenceObjectiveMethodologyKey Findings
Evaluate the selectivity of this compoundBinding assays on receptor subtypesHigh selectivity for DOR; Ke = 340 nM
Investigate pain modulation effectsAnimal model experimentsReduced nociceptive response in arthritis models
Assess potential therapeutic applicationsPharmacological testingEffective in modulating pain without typical opioid side effects

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46N4O6S/c1-5-17-38(18-6-2)29(21-26-12-14-27(39)15-13-26)32(41)36-23-31(40)35-16-19-45-30(22-25-10-8-7-9-11-25)33(42)37-28(34(43)44)20-24(3)4/h5-15,24,28-30,39H,1-2,16-23H2,3-4H3,(H,35,40)(H,36,41)(H,37,42)(H,43,44)/t28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRZYRKTYLLLRL-DTXPUJKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)SCCNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232349
Record name ICI 154129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83420-94-4
Record name ICI 154129
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083420944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ICI 154129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICI-154129
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97BUE7NR2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ICI 154,129
Reactant of Route 2
ICI 154,129
Reactant of Route 3
ICI 154,129
Reactant of Route 4
Reactant of Route 4
ICI 154,129
Reactant of Route 5
ICI 154,129
Reactant of Route 6
ICI 154,129

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.